4-[(Z)-2-Methoxyvinyl]pyridine
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Overview
Description
4-[(Z)-2-Methoxyvinyl]pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring. This compound is characterized by the presence of a methoxyvinyl group attached to the fourth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-2-Methoxyvinyl]pyridine can be achieved through several methods. One common approach involves the reaction of 4-bromopyridine with a methoxyvinyl reagent under palladium-catalyzed cross-coupling conditions. The reaction typically proceeds as follows:
Starting Materials: 4-bromopyridine and methoxyvinyl reagent.
Catalyst: Palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0).
Base: A suitable base, such as potassium carbonate or sodium carbonate.
Solvent: Anhydrous toluene or dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to reflux temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-2-Methoxyvinyl]pyridine undergoes various chemical reactions, including:
Oxidation: The methoxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyvinyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-[(Z)-2-Methoxyvinyl]pyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-[(Z)-2-Methoxyvinyl]pyridine involves its interaction with specific molecular targets and pathways. The methoxyvinyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Vinylpyridine: Similar structure but lacks the methoxy group.
4-Methoxypyridine: Contains a methoxy group but lacks the vinyl group.
2-Methoxyvinylpyridine: The methoxyvinyl group is attached to the second position of the pyridine ring.
Uniqueness
4-[(Z)-2-Methoxyvinyl]pyridine is unique due to the presence of both the methoxy and vinyl groups attached to the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-[(Z)-2-methoxyethenyl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-10-7-4-8-2-5-9-6-3-8/h2-7H,1H3/b7-4- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVNEGGMMLBYEP-DAXSKMNVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC1=CC=NC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C\C1=CC=NC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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